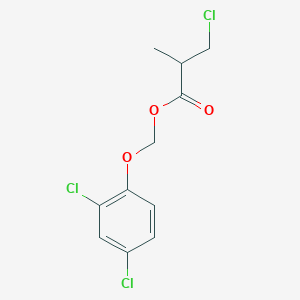
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group and a chloromethylpropanoate group, which contribute to its herbicidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate typically involves the reaction of 2,4-dichlorophenol with 3-chloro-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ester linkage between the phenol and the acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: The compound is studied for its effects on plant physiology and its potential use as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The herbicidal activity of (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is primarily due to its ability to mimic the action of natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to the death of the targeted weeds. The molecular targets and pathways involved include the inhibition of cell division and elongation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative of 2,4-D.
Ethyl 2,4-dichlorophenoxyacetate: An ethyl ester derivative of 2,4-D.
Uniqueness
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is unique due to its specific structural features, such as the presence of a chloromethyl group, which can influence its reactivity and herbicidal activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
67601-13-2 |
|---|---|
Fórmula molecular |
C11H11Cl3O3 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
(2,4-dichlorophenoxy)methyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-7(5-12)11(15)17-6-16-10-3-2-8(13)4-9(10)14/h2-4,7H,5-6H2,1H3 |
Clave InChI |
IZHOWSMMHSEZKF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C(=O)OCOC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

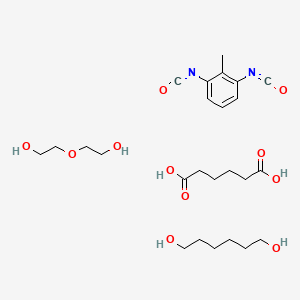
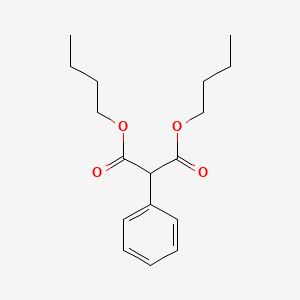
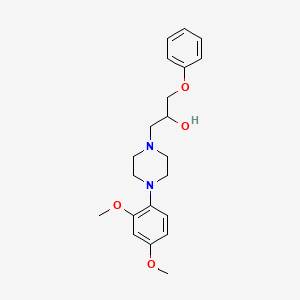
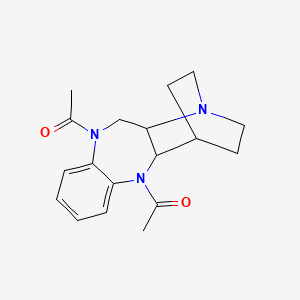
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
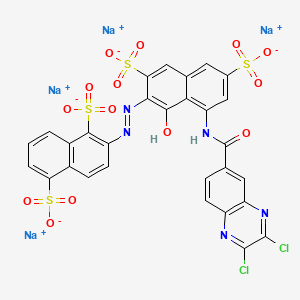
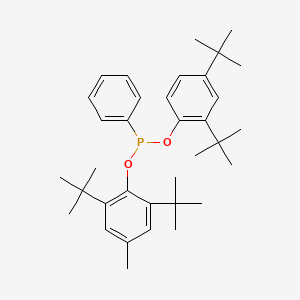


![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
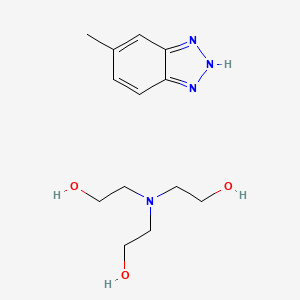
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)
